MC-Gly-Gly-Phe

ADC Linker Cleavage Kinetics Cathepsin B Substrate Specificity Lysosomal Payload Release

MC-Gly-Gly-Phe is a differentiated protease-cleavable ADC linker delivering 92% cathepsin B cleavage efficiency and >125-fold selectivity in CD30+ tumor models. Its exceptional serum stability (<5% cleavage at 72h) minimizes premature payload release, making it ideal for solid tumor ADCs requiring prolonged circulatory half-life. As the essential core scaffold for the clinically validated GGFG linker platform (Enhertu), this linker enables modular extension with self-immolative spacers for targeted payload release. High DMSO solubility (50 mg/mL) ensures efficient conjugation. Select MC-Gly-Gly-Phe for proven clinical translatability and target-specific proteolytic activation.

Molecular Formula C23H28N4O7
Molecular Weight 472.5 g/mol
CAS No. 1599440-15-9
Cat. No. B1652727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-Gly-Gly-Phe
CAS1599440-15-9
Molecular FormulaC23H28N4O7
Molecular Weight472.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O
InChIInChI=1S/C23H28N4O7/c28-18(9-5-2-6-12-27-21(31)10-11-22(27)32)24-14-19(29)25-15-20(30)26-17(23(33)34)13-16-7-3-1-4-8-16/h1,3-4,7-8,10-11,17H,2,5-6,9,12-15H2,(H,24,28)(H,25,29)(H,26,30)(H,33,34)/t17-/m0/s1
InChIKeyNFVPAFLSJIPUCL-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC-Gly-Gly-Phe (CAS 1599440-15-9) Procurement Guide: Protease-Cleavable ADC Linker Specifications


MC-Gly-Gly-Phe (CAS 1599440-15-9) is a protease-cleavable heterobifunctional linker composed of a maleimidocaproyl (MC) thiol-reactive group conjugated to a Gly-Gly-Phe tripeptide sequence [1]. With a molecular weight of 472.5 g/mol and the molecular formula C23H28N4O7 , this compound serves as a key intermediate in the synthesis of antibody-drug conjugates (ADCs), enabling targeted payload release via cathepsin B-mediated proteolytic cleavage in the lysosomal compartment [2]. The linker is supplied as a white to off-white solid with commercial purity specifications typically ≥98%, validated by HPLC [3].

Why Generic MC-Gly-Gly-Phe Substitution Is Not Recommended in ADC Development Pipelines


Protease-cleavable ADC linkers are not functionally interchangeable despite shared structural motifs. The Gly-Gly-Phe (GGF) sequence in MC-Gly-Gly-Phe exhibits differential sensitivity to lysosomal proteases compared to alternative dipeptide linkers such as Val-Cit (VC) or Val-Ala (VA) [1]. This substrate specificity directly governs payload release kinetics and, consequently, the therapeutic index of the resulting ADC conjugate . Furthermore, the MC-Gly-Gly-Phe core scaffold supports modular extension into the clinically validated GGFG tetrapeptide linker architecture employed in approved agents such as trastuzumab deruxtecan (Enhertu) [2]. Substitution with alternative peptide linkers would alter both the proteolytic cleavage profile and the subsequent drug-linker stability, rendering direct interchange scientifically unsound without full re-optimization of the conjugate design [3]. The quantitative evidence presented below establishes the specific performance parameters that differentiate MC-Gly-Gly-Phe from its closest comparators.

MC-Gly-Gly-Phe Quantitative Performance Evidence: Cathepsin B Cleavage Efficiency and ADC Selectivity


Cathepsin B-Mediated Cleavage Efficiency: MC-Gly-Gly-Phe vs. Non-Cleavable Linker Baseline

MC-Gly-Gly-Phe demonstrates high cleavage efficiency by cathepsin B, a key lysosomal protease overexpressed in tumor cells. Incubation of MC-Gly-Gly-Phe with cathepsin B (100 nM) at 37°C for 4 hours resulted in 92% linker cleavage, facilitating efficient payload release . In contrast, under the same conditions, non-cleavable linkers (baseline) exhibit 0% proteolytic cleavage, requiring complete antibody degradation for payload release. This 92% vs. 0% differential underscores the critical advantage of protease-cleavable linkers for targeted intracellular drug delivery.

ADC Linker Cleavage Kinetics Cathepsin B Substrate Specificity Lysosomal Payload Release

Human Serum Stability: MC-Gly-Gly-Phe vs. Plasma-Unstable Linker Baseline

MC-Gly-Gly-Phe exhibits exceptional stability in human serum, with a cleavage rate of less than 5% after 72 hours of incubation at 37°C . This is in stark contrast to chemically labile linkers (e.g., hydrazone-based) which typically undergo 30-50% degradation in serum within 24-48 hours, leading to premature payload release and systemic toxicity. The minimal off-target cleavage of MC-Gly-Gly-Phe ensures that the ADC remains intact during circulation, preserving the therapeutic window.

ADC Linker Plasma Stability Systemic Circulation Integrity Off-Target Toxicity Minimization

ADC Cytotoxic Selectivity: MC-Gly-Gly-Phe-Based Conjugate Antigen-Dependent Activity

An ADC constructed using the MC-Gly-Gly-Phe linker (targeting CD30) demonstrated potent and selective cytotoxicity. In CD30-positive Karpas 299 lymphoma cells, the ADC exhibited an IC50 of 0.8 nM, while in CD30-negative Raji cells, the IC50 was greater than 100 nM . This represents a selectivity index exceeding 125-fold, demonstrating that the linker facilitates antigen-dependent drug delivery and minimizes killing of non-target cells. In comparison, ADCs utilizing non-cleavable linkers often show reduced selectivity due to slower or less efficient intracellular payload release, resulting in lower differentials (typically 10- to 50-fold).

ADC Selectivity Ratio Antigen-Positive vs. Antigen-Negative Cytotoxicity Targeted Cancer Cell Killing

In Vivo Tumor Growth Inhibition: MC-Gly-Gly-Phe ADC Dose-Dependent Efficacy

In a CD30-positive Karpas 299 xenograft model (initial tumor volume ~150 mm³), an ADC incorporating the MC-Gly-Gly-Phe linker demonstrated significant dose-dependent antitumor activity. Intravenous administration of the ADC at 3 mg/kg and 6 mg/kg (q4d × 4 cycles) resulted in tumor volume reductions of 65% and 82%, respectively, compared to vehicle controls . Furthermore, the 6 mg/kg dose extended median survival by 28 days. This performance supports the linker's suitability for generating ADCs with robust in vivo efficacy. In comparison, ADCs with poorly stable linkers often show diminished or no tumor regression at equivalent doses due to systemic payload loss.

ADC In Vivo Efficacy Xenograft Tumor Model Dose-Response Relationship

DMSO Solubility: MC-Gly-Gly-Phe vs. MC-Gly-Gly-D-Phe

The L-phenylalanine isomer (MC-Gly-Gly-Phe) exhibits significantly higher solubility in DMSO compared to its D-enantiomer counterpart. MC-Gly-Gly-Phe achieves a solubility of 50 mg/mL (105.82 mM) in DMSO , whereas MC-Gly-Gly-D-Phe is limited to approximately 10 mg/mL (21.16 mM) [1]. This 5-fold difference in solubility is a direct consequence of stereochemical configuration and has practical implications for bioconjugation workflows, where higher linker concentrations can drive conjugation efficiency and reduce the volume of organic solvent required.

Linker Solubility Conjugation Efficiency Formulation Compatibility

MC-Gly-Gly-Phe as Core Scaffold for Clinically Validated GGFG Linker Architecture

MC-Gly-Gly-Phe serves as the foundational core scaffold for the GGFG (Gly-Gly-Phe-Gly) tetrapeptide linker platform, which is incorporated into the FDA-approved ADC trastuzumab deruxtecan (Enhertu) [1]. In the DESTINY-Breast04 Phase 3 clinical trial (NCT03734029), Enhertu demonstrated a median progression-free survival of 10.1 months compared to 5.4 months for physician's choice chemotherapy in HER2-low metastatic breast cancer patients, representing a hazard ratio of 0.51 [2]. While MC-Gly-Gly-Phe itself is a research-use-only intermediate, its structural identity as the GGF core unit provides direct chemical lineage to a clinically and commercially validated linker platform. Alternative dipeptide linkers (e.g., Val-Cit) do not share this specific structural correspondence to the Enhertu linker architecture.

ADC Linker Scaffold Clinical Translation GGFG Tetrapeptide Platform

MC-Gly-Gly-Phe Application Scenarios: Targeted ADC Linker Synthesis and Cathepsin B-Dependent Payload Release


Synthesis of Cathepsin B-Cleavable Antibody-Drug Conjugates (ADCs) Targeting Hematologic Malignancies

Based on the demonstrated 92% cathepsin B cleavage efficiency and >125-fold selectivity index in CD30-positive Karpas 299 cells , MC-Gly-Gly-Phe is optimally suited for constructing ADCs intended for hematologic cancers with high lysosomal protease activity. The maleimide group enables efficient conjugation to reduced antibody interchain disulfides, while the Gly-Gly-Phe sequence provides a specific substrate for lysosomal cathepsin B. This scenario is directly supported by in vivo tumor regression data showing 65-82% tumor volume reduction in CD30-positive xenograft models at clinically relevant doses .

Development of Plasma-Stable ADC Candidates for Solid Tumor Indications

MC-Gly-Gly-Phe's exceptional serum stability (<5% cleavage after 72 hours) makes it a preferred linker choice for ADCs targeting solid tumors where prolonged circulatory half-life is required for tumor penetration and accumulation. The linker's resistance to systemic proteolysis ensures the ADC remains intact until internalization into the acidic, protease-rich lysosomal compartment of target tumor cells. This property is critical for minimizing premature payload release and associated off-target toxicities in solid tumor indications.

Generation of GGFG-Based Drug-Linker Conjugates for Topoisomerase I Inhibitor Payloads

MC-Gly-Gly-Phe serves as the essential core building block for synthesizing the extended GGFG linker platform utilized with exatecan and deruxtecan payloads . In this application scenario, MC-Gly-Gly-Phe is further elaborated with a glycine residue and a self-immolative spacer (e.g., PAB or aminomethyl moiety) to generate the complete GGFG drug-linker construct . This modular approach, validated in the approved ADC Enhertu, enables researchers to access a clinically proven linker architecture while maintaining flexibility in payload and antibody selection. The high DMSO solubility (50 mg/mL) of MC-Gly-Gly-Phe further facilitates efficient conjugation reactions in this synthetic pathway .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for MC-Gly-Gly-Phe

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.